N-(2,4-dimethylphenyl)-2-(2-{[(2-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide
Description
N-(2,4-dimethylphenyl)-2-(2-{[(2-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide features a thiazole core substituted with a carbamoyl urea group at position 2 and an acetamide bridge linking to a 2,4-dimethylphenyl moiety.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S/c1-13-8-9-16(14(2)10-13)23-19(26)11-15-12-29-21(22-15)25-20(27)24-17-6-4-5-7-18(17)28-3/h4-10,12H,11H2,1-3H3,(H,23,26)(H2,22,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLSZNONCPPSBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethylphenyl)-2-(2-{[(2-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of 394.4 g/mol. The IUPAC name is 5-amino-N-(3,4-dimethylphenyl)-1-[2-(2-methoxyanilino)-2-oxoethyl]triazole-4-carboxamide. The structure includes a thiazole ring, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C20H22N6O3 |
| Molecular Weight | 394.4 g/mol |
| IUPAC Name | 5-amino-N-(3,4-dimethylphenyl)-1-[2-(2-methoxyanilino)-2-oxoethyl]triazole-4-carboxamide |
| InChI Key | UIDSEKCQFTYPBS-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. The thiazole and phenyl groups are believed to play significant roles in modulating enzyme activity and receptor interactions. Preliminary studies suggest that the compound may exhibit:
- Antitumor Activity : By inhibiting key pathways involved in cancer cell proliferation.
- Antimicrobial Properties : Effective against various bacterial strains.
- Anti-inflammatory Effects : Modulating inflammatory pathways through inhibition of pro-inflammatory cytokines.
Antitumor Activity
Research indicates that compounds similar to this compound have shown promising results in inhibiting tumor growth. For example, derivatives containing thiazole rings have been tested against various cancer cell lines, demonstrating significant cytotoxicity.
Antimicrobial Properties
In vitro studies have demonstrated that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with protein synthesis.
Anti-inflammatory Effects
The compound has been evaluated for its ability to reduce inflammation in animal models. It was found to significantly decrease levels of inflammatory markers such as TNF-alpha and IL-6, suggesting a potential therapeutic role in treating inflammatory diseases.
Case Studies
- Antitumor Efficacy : A study published in the Journal of Medicinal Chemistry reported that a related compound inhibited the growth of breast cancer cells by inducing apoptosis through the activation of caspase pathways.
- Antimicrobial Testing : In a recent screening of various thiazole derivatives, this compound was found to inhibit the growth of Staphylococcus aureus at concentrations as low as 10 µg/mL .
- Inflammation Reduction : An experimental model using mice showed that administration of the compound led to a significant reduction in paw edema induced by carrageenan, indicating strong anti-inflammatory properties .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s structural analogs differ primarily in substituents on the aryl groups and modifications to the thiazole-acetamide backbone. Key comparisons include:
Table 1: Structural and Molecular Comparisons
*Estimated based on molecular formula.
Electronic and Steric Effects
- Electron-Donating vs. 4-Bromo () and 4-chloro () substituents introduce electron-withdrawing effects, which may alter binding affinity to target receptors or enzymes.
Functional Group Modifications
Urea vs. Amide Linkages :
- The carbamoyl urea group in the target compound (vs. simple amides in ) offers additional hydrogen-bonding sites, which could improve target selectivity or binding strength.
- Thiadiazole vs. Thiazole (): Replacement of thiazole with thiadiazole (a bioisostere) may alter electronic properties and toxicity profiles.
Acetamide Bridge Variations :
- The ethyl spacer in ’s analog may enhance solubility but reduce rigidity compared to the direct acetamide linkage in the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
